molecular formula C18H18ClN3O2S B2367228 5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide CAS No. 732260-56-9

5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B2367228
CAS No.: 732260-56-9
M. Wt: 375.87
InChI Key: HTIJJQITKOLAKQ-UHFFFAOYSA-N
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Description

5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide is an organic compound with the chemical formula C15H12ClN3O2S It is a sulfonamide derivative, characterized by the presence of a chlorophthalazinyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorophthalazin-1-ylamine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the chlorophthalazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or phthalazinyl derivatives.

Scientific Research Applications

5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophthalazin-1-ylamine: A precursor in the synthesis of the target compound.

    2-methylbenzenesulfonyl chloride: Another precursor used in the synthesis.

    Sulfonamide derivatives: A class of compounds with similar structural features and potential biological activities.

Uniqueness

5-(4-chlorophthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophthalazinyl group and sulfonamide moiety make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophthalazin-1-yl)-2-methyl-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-11(2)22-25(23,24)16-10-13(9-8-12(16)3)17-14-6-4-5-7-15(14)18(19)21-20-17/h4-11,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIJJQITKOLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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